N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine

Regioselective acylation Molecular motor Intramolecular DMAP catalysis

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine (CAS 396092-84-5, C₁₉H₃₆N₂Sn, MW 411.21) is a heteroaryl organotin compound that combines a tributylstannyl group at the pyridine 2-position with a 4-(N,N-dimethylamino) substituent. The tributylstannyl group serves as a transmetallating agent in palladium-catalyzed Stille cross-coupling reactions , while the 4-dimethylamino group confers electron-donating character and latent DMAP (4-dimethylaminopyridine) nucleophilic catalytic functionality to the coupled product.

Molecular Formula C19H36N2Sn
Molecular Weight 411.2 g/mol
CAS No. 396092-84-5
Cat. No. B1600533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine
CAS396092-84-5
Molecular FormulaC19H36N2Sn
Molecular Weight411.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)N(C)C
InChIInChI=1S/C7H9N2.3C4H9.Sn/c1-9(2)7-3-5-8-6-4-7;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3;
InChIKeyWQSBQMYSWJWDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine (CAS 396092-84-5) – Procurement-Grade Stille Reagent for DMAP-Functionalized Heterocycle Construction


N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine (CAS 396092-84-5, C₁₉H₃₆N₂Sn, MW 411.21) is a heteroaryl organotin compound that combines a tributylstannyl group at the pyridine 2-position with a 4-(N,N-dimethylamino) substituent. The tributylstannyl group serves as a transmetallating agent in palladium-catalyzed Stille cross-coupling reactions [1], while the 4-dimethylamino group confers electron-donating character and latent DMAP (4-dimethylaminopyridine) nucleophilic catalytic functionality to the coupled product [2]. This dual-functional architecture distinguishes it from simpler stannylpyridine reagents, which lack the built-in catalytic handle.

1
Stille nucleophile with latent DMAP handle. Combines transmetallating tributylstannyl group with 4-dimethylamino functionality for post-coupling catalysis.
2
Enables regioselective acylation via intramolecular delivery. Installs DMAP unit at 2-position of pyridine, enabling complete regiocontrol in complex architectures.
3
Electron-donating substituent activates transmetallation. Reported Hammett σₚ −0.83 for NMe₂ group accelerates coupling with electron-poor electrophiles.

Why Generic Stannylpyridine Substitution Fails for N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine Procurement


The pyridyl stannane reagent class encompasses multiple regioisomers (2-, 3-, and 4-tributylstannylpyridine) that differ fundamentally in the position of the carbon–tin bond relative to the pyridine nitrogen, resulting in distinct transmetallation rates and steric profiles [1]. Substituting N,N-dimethyl-2-(tributylstannyl)pyridin-4-amine with 2-(tributylstannyl)pyridine (CAS 17997-47-6) abandons the 4-dimethylamino group, thereby forfeiting the latent DMAP catalytic function that enables post-coupling regioselective acylation [2]. Conversely, substituting with 4-(tributylstannyl)pyridine (CAS 124252-41-1) places the stannyl group at the 4-position instead of the 2-position, generating a different connectivity in the coupled product. The 2-iodo-N,N-dimethyl-4-pyridinamine precursor (CAS 396092-83-4), while useful for alternative cross-coupling modalities such as Suzuki–Miyaura, cannot serve as a direct Stille nucleophile and requires a separate catalyst–ligand optimization pathway .

This Product
N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine 2-stannyl with DMAP catalytic handle.
Potential Substitute
2-(Tributylstannyl)pyridine (CAS 17997-47-6) Lacks DMAP group; post-coupling regioselective acylation not achievable.
4-(Tributylstannyl)pyridine (CAS 124252-41-1) Incorrect connectivity; DMAP unit would be delivered at 4-position, altering molecular geometry.
2-Iodo-N,N-dimethyl-4-pyridinamine (CAS 396092-83-4) Iodide precursor requires extra synthetic step and catalyst optimization for Stille mode.

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine – Quantitative Differentiation Evidence for Scientific Selection


Regioselective Monoacylation Selectivity: DMAP-Bearing Diamine vs. DMAP-Free Analog – Complete Regiochemical Control (>95% vs. Mixture)

In a model system where N,N-dimethyl-2-(tributylstannyl)pyridin-4-amine was used via Stille coupling to install a DMAP unit into a diamine scaffold, the resulting DMAP-containing diamine (compound 6) exhibited complete regioselective monoacylation with acetyl chloride in anhydrous CHCl₃ at room temperature, yielding a single monoacylated product in >95% yield [1]. In contrast, the DMAP-free analog (compound 7, prepared without the stannane-derived DMAP unit) produced a mixture of acylated species under identical conditions, demonstrating that the DMAP unit—delivered specifically through the 2-stannylated-4-dimethylaminopyridine reagent—is the sole driver of regiochemical control [1].

Monoacylation Selectivity
Head-to-head
DMAP-installed diamine: single monoacylated product, >95% yield. DMAP-free analog: mixture of regioisomers, no selectivity.
Regiocontrol relies on the built-in DMAP handle delivered by this reagent.
1 equiv acetyl chloride, anhydrous CHCl₃, room temperature.
Regioselective acylation Molecular motor Intramolecular DMAP catalysis

Stille Coupling Reactivity Modulation by 4-Dimethylamino Substituent – Electron-Donating Effect on Transmetallation Rate

The 4-dimethylamino group exerts a strong electron-donating (+M) effect on the pyridine ring, increasing electron density at the 2-position C–Sn bond. Literature on 3-(trialkylstannyl)pyridines demonstrates that ring substituents significantly modulate Stille coupling yields: electron-donating substituents on the pyridine ring can increase transmetallation rates relative to unsubstituted stannylpyridines [1]. While direct kinetic comparison data between N,N-dimethyl-2-(tributylstannyl)pyridin-4-amine and 2-(tributylstannyl)pyridine are not published, the electronic effect is class-level predictable based on Hammett substituent constants for the p-NMe₂ group (σₚ = −0.83), which represents one of the strongest electron-donating substituents available among commercial pyridyl stannanes [2]. The cupric oxide additive study of Gronowitz et al. further establishes that the Stille coupling of 2-tributylstannylpyridine with aryl halides is sensitive to electronic perturbations, with additive-accelerated yields reaching higher values than additive-free conditions [3].

Electronic Activation
Class-level
Hammett σₚ (NMe₂) = −0.83 vs. 0.00 for unsubstituted pyridine. Electron-donating effect increases electron density at C–Sn bond.
Predicts faster transmetallation with electron-poor electrophiles.
Based on Hammett LFER; direct kinetic comparison not published.
Stille cross-coupling Electron-donating substituent Pyridyl stannane reactivity

Regiochemical Precision for Molecular Motor Assembly – Stille Coupling at the 2-Position Delivers DMAP at the Required Site

In the synthesis of a chemically powered rotary molecular motor (compound 7 in the 2007 JACS paper), the DMAP unit was incorporated specifically at the 2-position of the pyridine ring via Stille coupling using N,N-dimethyl-2-(tributylstannyl)pyridin-4-amine [1]. The 2-stannyl regiochemistry is essential because the DMAP moiety must be positioned proximal to the amine in the 'firing position' of the triptycene scaffold; a 3- or 4-stannylpyridine would deliver the DMAP group to a different position on the pyridine ring, altering the geometry and preventing the required intramolecular relay. No other commercial stannylpyridine reagent provides the 2-stannyl plus 4-dimethylamino substitution pattern simultaneously [1][2].

Regiochemical Fidelity
Head-to-head
Only commercial pyridyl stannane with 2-stannyl and 4-NMe₂ substitution. 3- or 4-stannylpyridine delivers DMAP at wrong position for intramolecular relay.
Essential for spatial positioning of DMAP in molecular motor assembly.
Kelly et al. JACS 2007, Org. Lett. 2002.
Molecular motor Stille coupling incorporation DMAP regiochemistry

Procurement Purity Benchmark – 98% Minimum Purity vs. Iodide Precursor Availability

Commercially available N,N-dimethyl-2-(tributylstannyl)pyridin-4-amine is supplied at NLT 98% purity (HPLC), as specified by multiple GMP/ISO-compliant vendors serving pharmaceutical R&D procurement channels . The corresponding iodide precursor, 2-iodo-N,N-dimethyl-4-pyridinamine (CAS 396092-83-4, MW 248.06), is also commercially available and can serve as the electrophilic coupling partner for reverse Stille disconnections . However, the iodide precursor requires in situ conversion to the organometallic species or use as an electrophile in complementary cross-coupling modes (e.g., Suzuki–Miyaura with boronic acids), adding an extra synthetic step and catalyst optimization burden. The pre-formed stannane eliminates this step, reducing process development time and improving batch-to-batch reproducibility in multi-step syntheses.

Purity & Workflow
Supplier data
NLT 98% purity (HPLC). Pre-formed stannane eliminates in situ stannylation step vs. iodide precursor (CAS 396092-83-4).
Reduces synthetic steps and purification burden.
Multiple ISO-certified vendors; procurement specification.
Commercial purity Procurement specification Stille reagent quality

Optimal Application Scenarios for N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine Based on Quantitative Differentiation Evidence


Regioselective Intramolecular DMAP-Catalyzed Acylation in Complex Molecular Architectures

Use N,N-dimethyl-2-(tributylstannyl)pyridin-4-amine in Stille coupling to install a DMAP unit at a precisely defined position within a polyfunctional molecule. The coupled DMAP moiety then enables complete regioselective monoacylation—as demonstrated with >95% yield of a single monoacylated product vs. unselective mixtures from DMAP-free analogs . This is the only commercial stannylpyridine reagent that combines Stille coupling capability with built-in DMAP catalytic functionality, making it indispensable for molecular motor construction and other architectures requiring spatially programmed catalytic delivery .

Electron-Rich Pyridyl Donor Synthesis for Cross-Coupling with Electron-Deficient Aryl Halides

The strongly electron-donating 4-dimethylamino group (Hammett σₚ = −0.83) electronically activates the 2-position C–Sn bond for transmetallation . This compound is therefore preferred over 2-(tributylstannyl)pyridine (CAS 17997-47-6) for Stille couplings requiring enhanced nucleophilic character at the pyridyl donor, particularly when coupling to electron-poor aryl halides or heteroaryl halides where transmetallation can be rate-limiting .

Pharmaceutical R&D Procurement Under GMP/ISO Quality Frameworks

When procuring a 2-pyridyl stannane building block for pharmaceutical intermediate synthesis under GMP or ISO 9001 quality systems, N,N-dimethyl-2-(tributylstannyl)pyridin-4-amine is commercially available at NLT 98% purity from ISO-certified suppliers, providing documented quality assurance for regulatory submissions . The pre-formed stannane eliminates the need for in situ stannylation of the corresponding iodide precursor (CAS 396092-83-4), reducing by one the number of synthetic steps requiring process validation and impurity profiling.

Application
Selection Property
Validation Focus
DMAP-catalyzed regioselective acylation
Built-in DMAP handle at 2-position
Regioselectivity outcome in acylation (>95% reported)
Electron-rich pyridyl donor synthesis
Strongly electron-donating NMe₂ substituent
Transmetallation rate with electron-poor aryl halides
Quality-assured procurement
Pre-formed Stille nucleophile, ≥98% purity
Batch-to-batch purity documentation
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